molecular formula C9H9BrF3NO B572315 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215205-40-5

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B572315
CAS No.: 1215205-40-5
M. Wt: 284.076
InChI Key: SWDPZMKSKVHXJZ-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include:

    Bromination: Introduction of the bromine atom to the pyridinone ring.

    Isopropylation: Addition of the isopropyl group.

    Trifluoromethylation: Incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of bromine or other groups with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The specific pathways would depend on its application, whether in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-isopropyl-5-methylpyridin-2(1H)-one: Similar structure but without the trifluoromethyl group.

    3-Bromo-1-isopropyl-5-(trifluoromethyl)benzene: Similar functional groups but different core structure.

Uniqueness

The presence of the trifluoromethyl group in 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one can impart unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

3-bromo-1-propan-2-yl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5(2)14-4-6(9(11,12)13)3-7(10)8(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPZMKSKVHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682420
Record name 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-40-5
Record name 3-Bromo-1-(1-methylethyl)-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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